molecular formula C20H20BrNO3 B1519355 1-Boc-4-BENZYLOXY-3-BROMOINDOLE CAS No. 914349-26-1

1-Boc-4-BENZYLOXY-3-BROMOINDOLE

Cat. No. B1519355
M. Wt: 402.3 g/mol
InChI Key: UACXJDPPSVYRDI-UHFFFAOYSA-N
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Description

“1-Boc-4-BENZYLOXY-3-BROMOINDOLE” is a chemical compound with the molecular formula C20H20BrNO3 and a molecular weight of 402.28 . It is used in scientific research and offers promising applications due to its unique properties.


Synthesis Analysis

While specific synthesis methods for “1-Boc-4-BENZYLOXY-3-BROMOINDOLE” were not found, indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders .


Molecular Structure Analysis

The molecular structure of “1-Boc-4-BENZYLOXY-3-BROMOINDOLE” consists of a complex arrangement of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms . The exact linear structure formula is not specified .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Boc-4-BENZYLOXY-3-BROMOINDOLE” were not found, it’s worth noting that boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-4-BENZYLOXY-3-BROMOINDOLE” include a molecular weight of 402.28 . The compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis and Biological Activity

1-Boc-4-benzyloxy-3-bromoindole serves as a pivotal intermediate in the synthesis of various biologically active compounds. Its unique structural features allow for versatile chemical transformations, leading to the development of molecules with significant pharmacological potential.

  • Building Blocks for Chiral Peptidic Nucleic Acids (PNAs) : The compound has been utilized in the synthesis of N-Boc-α-amino acids with nucleobase residues, transforming into N-Boc-4-benzyl ester derivatives. These derivatives are crucial for preparing chiral PNAs, offering a pathway to novel genetic research tools and therapeutic agents (Lenzi, Reginato, & Taddai, 1995).

  • Antioxidative Bromoindole Derivatives : Research has shown the isolation of antioxidative bromoindole derivatives from marine organisms, indicating potential for 1-Boc-4-benzyloxy-3-bromoindole derivatives in developing antioxidants with similar potencies as synthetic agents like BHT (Ochi, Kataoka, Ariki, Iwatsuki, Kodama, & Fukuyama, 1998).

  • Catalytic Synthesis of Biologically Active Compounds : The catalytic addition of arylboronic acids to isatin-derived N-Boc-protected ketimines showcases the versatility of 1-Boc-4-benzyloxy-3-bromoindole in synthesizing chiral 3-amino-3-aryl-2-oxindoles. These compounds are important for their biological activity, demonstrating the broad applicability of 1-Boc-4-benzyloxy-3-bromoindole in medicinal chemistry (Marques & Burke, 2016).

  • Intermediate for Synthesis of Indole Alkaloids : The compound is a key intermediate in the synthesis of 3-substituted indoles, which are potential intermediates for creating a wide range of indole alkaloids and pharmacologically relevant substances (Nagarathnam, 1992).

Safety And Hazards

“1-Boc-4-BENZYLOXY-3-BROMOINDOLE” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-bromo-4-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-15(21)18-16(22)10-7-11-17(18)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACXJDPPSVYRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654336
Record name tert-Butyl 4-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-BENZYLOXY-3-BROMOINDOLE

CAS RN

914349-26-1
Record name 1,1-Dimethylethyl 3-bromo-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-3-bromo-1H-indole, N-BOC protected
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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